

An In-Depth Toxicological and Safety Guide to Methyl Propyl Disulfide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS), with CAS number 2179-60-4, is a volatile organosulfur compound naturally present in various Allium species such as garlic and onions. It contributes to the characteristic flavor and aroma of these foods. Industrially, it is utilized as a flavoring agent in a variety of savory food products. This technical guide provides a comprehensive overview of the available toxicological and safety data for **methyl propyl disulfide**, aimed at professionals in research, scientific, and drug development fields. The information is presented to facilitate a thorough understanding of its safety profile, supported by experimental methodologies and visual representations of key processes.

Chemical and Physical Properties



Property	Value	
Chemical Name	Methyl propyl disulfide	
Synonyms	2,3-Dithiahexane, 1-(Methyldisulfanyl)propane	
CAS Number	2179-60-4	
Molecular Formula	C4H10S2	
Molecular Weight	122.25 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Pungent, sulfurous, onion-like	

Toxicological Data

The toxicological profile of **methyl propyl disulfide** has been evaluated by various regulatory and scientific bodies. The available data on its acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity are summarized below.

Acute Toxicity

Methyl propyl disulfide exhibits low acute toxicity via oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	Category 4 (Harmful if swallowed)	[1]
LD50	Rat	Dermal	> 5000 mg/kg bw	Not Classified	[2]
LC50	-	Inhalation	No data available	-	



Skin and Eye Irritation

Studies conducted on rabbits indicate that **methyl propyl disulfide** is a mild skin and eye irritant.

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Mild irritant	[2]
Eye Irritation	Rabbit	Mild irritant	[2]

Subchronic Toxicity

While no specific 90-day oral toxicity studies on **methyl propyl disulfide** were identified in the public domain, a study on the structurally related compound, methyl propyl trisulfide, is available. In a 90-day study in Sprague-Dawley rats, methyl propyl trisulfide administered by gavage at doses of 0.5, 2, or 6 mg/kg bw/day did not produce any treatment-related adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day[3]. This information may be considered for read-across purposes.

Genotoxicity

No specific in vitro or in vivo genotoxicity studies for **methyl propyl disulfide** were found in the publicly available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated **methyl propyl disulfide** as part of a group of flavoring agents.[4][5][6] These evaluations, which consider genotoxicity, have not raised a safety concern at the current levels of intake when used as a flavoring agent.[5][6]

Carcinogenicity

Similar to genotoxicity, no long-term carcinogenicity bioassays specifically on **methyl propyl disulfide** were identified. The evaluations by JECFA and EFSA, which take into account the potential for carcinogenicity, have concluded that there is no safety concern at the current levels of intake from its use as a flavoring agent.[5][6]

Reproductive and Developmental Toxicity



No dedicated reproductive or developmental toxicity studies on **methyl propyl disulfide** were found in the public domain. The comprehensive evaluations by JECFA and EFSA did not indicate any concerns for reproductive or developmental effects at the current intake levels.[5]

Regulatory Evaluations

Both JECFA and EFSA have assessed the safety of **methyl propyl disulfide** as a flavoring substance.

- JECFA: At its 53rd meeting, JECFA evaluated methyl propyl disulfide and concluded that
 there is "No safety concern at current levels of intake when used as a flavouring agent".[5][6]
 The toxicological monograph from this evaluation is published in the WHO Food Additives
 Series 44.[4]
- EFSA: Methyl propyl disulfide is included in Flavouring Group Evaluation 08 (FGE.08),
 which covers aliphatic and alicyclic mono-, di-, tri-, and polysulphides.[4] The evaluations of
 this group of substances have not raised safety concerns for methyl propyl disulfide at the
 estimated dietary intakes.

Experimental Protocols

Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401 - modified)

- Test System: Typically, young adult rats (e.g., Sprague-Dawley strain) of one sex (usually females) are used.
- Procedure: A limit test is often performed for substances with expected low toxicity. A single
 dose of 2000 mg/kg body weight is administered by oral gavage to a small group of animals.
 If no mortality or significant toxicity is observed, no further testing at higher doses is required.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross



necropsy is performed on all animals at the end of the study.

Skin Irritation (as per OECD Guideline 404)

- Test System: Healthy young adult albino rabbits are used.
- Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²) on one animal. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24,
 48, and 72 hours after patch removal. The observations are scored, and if no corrosive effect is observed, the test is confirmed on at least two more animals.

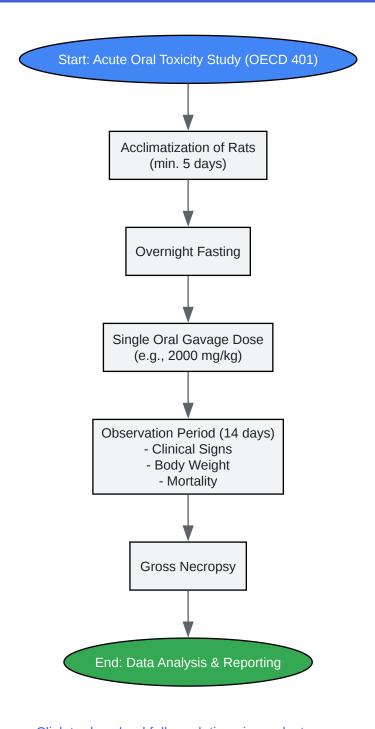
Eye Irritation (as per OECD Guideline 405)

- Test System: Healthy young adult albino rabbits are used.
- Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the
 conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a
 control.
- Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored to determine the irritation potential.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing





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Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.

Proposed Metabolic Pathway of Methyl Propyl Disulfide

Based on the metabolism of related disulfide compounds, the following metabolic pathway is proposed for **methyl propyl disulfide** in vivo.





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Caption: Proposed metabolic pathway of methyl propyl disulfide in vivo.

Conclusion

Based on the available toxicological data and comprehensive evaluations by international expert committees such as JECFA and EFSA, **methyl propyl disulfide** is considered to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity for **methyl propyl disulfide** are not publicly available, its use as a flavoring agent at current intake levels is not considered a safety concern by regulatory authorities. The proposed metabolic pathway suggests that it is likely metabolized and excreted. This guide provides a foundational understanding of the safety profile of **methyl propyl disulfide** for professionals in relevant scientific fields.

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